molecular formula C16H19ClN4 B12212320 2-Chloro-3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazine

2-Chloro-3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazine

Cat. No.: B12212320
M. Wt: 302.80 g/mol
InChI Key: XXSHMIAWLSRPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-4-(2,5-dimethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl is a complex organic compound that belongs to the class of bipyrazinyl derivatives This compound is characterized by the presence of a chloro group and a dimethyl-phenyl group attached to a tetrahydro-bipyrazinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4-(2,5-dimethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethyl-phenyl hydrazine with a chloro-substituted pyrazine derivative can lead to the formation of the desired bipyrazinyl compound. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4-(2,5-dimethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bipyrazinyl compounds .

Mechanism of Action

The mechanism by which 3’-Chloro-4-(2,5-dimethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and dimethyl-phenyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-4-(2,5-dimethyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl is unique due to its tetrahydro-bipyrazinyl core, which imparts distinct chemical and biological properties. Its structural complexity and functional groups make it a versatile compound for various applications .

Properties

Molecular Formula

C16H19ClN4

Molecular Weight

302.80 g/mol

IUPAC Name

2-chloro-3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazine

InChI

InChI=1S/C16H19ClN4/c1-12-3-4-13(2)14(11-12)20-7-9-21(10-8-20)16-15(17)18-5-6-19-16/h3-6,11H,7-10H2,1-2H3

InChI Key

XXSHMIAWLSRPLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=CN=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.